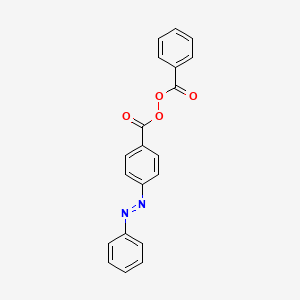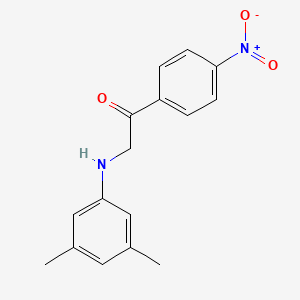
2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone is an organic compound that features a combination of aromatic rings with nitro and anilino substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone typically involves the reaction of 3,5-dimethylaniline with 4-nitrobenzoyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions
2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or other chemical reducing agents.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides, and nucleophilic reagents like amines or alkoxides.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aromatic compounds depending on the substituents introduced.
科学的研究の応用
2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and anilino groups can play a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- 2-(3,5-Dimethylanilino)-1-(4-methylphenyl)ethanone
- 2-(3,5-Dimethylanilino)-1-(4-chlorophenyl)ethanone
- 2-(3,5-Dimethylanilino)-1-(4-fluorophenyl)ethanone
Uniqueness
2-(3,5-Dimethylanilino)-1-(4-nitrophenyl)ethanone is unique due to the presence of both nitro and anilino groups, which impart distinct chemical and biological properties
特性
CAS番号 |
66144-17-0 |
|---|---|
分子式 |
C16H16N2O3 |
分子量 |
284.31 g/mol |
IUPAC名 |
2-(3,5-dimethylanilino)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C16H16N2O3/c1-11-7-12(2)9-14(8-11)17-10-16(19)13-3-5-15(6-4-13)18(20)21/h3-9,17H,10H2,1-2H3 |
InChIキー |
BDEUJQNTESIVCG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1)NCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


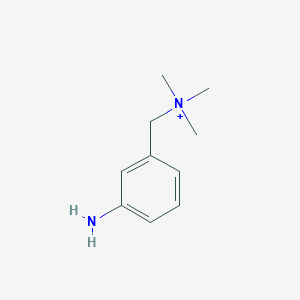
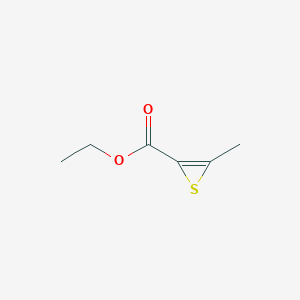
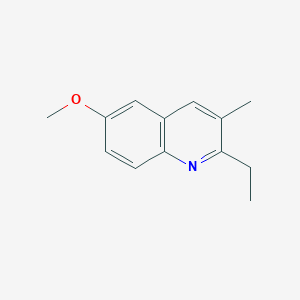
![2,2,4,8,8,10-Hexamethyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B14467916.png)
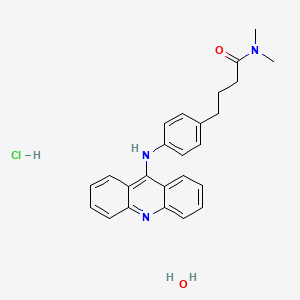
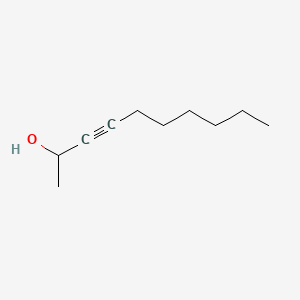
![1,1,4,4,7,7,10,10-Octamethyl-11-thiadispiro[4.0.4~6~.1~5~]undecane](/img/structure/B14467934.png)
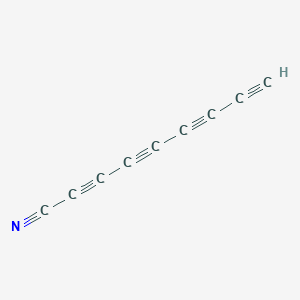

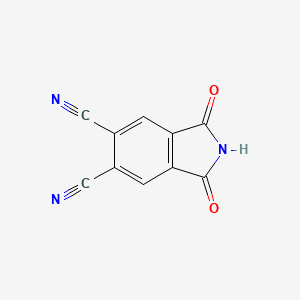

![10-[3-(Dimethylamino)propyl]-1-(hydroxyamino)acridin-9(10H)-one](/img/structure/B14467952.png)
